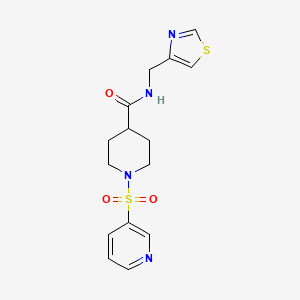
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center and has since been the subject of extensive scientific research. In
Wirkmechanismus
The mechanism of action of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves the inhibition of BMI-1 expression through the disruption of the interaction between BMI-1 and the transcription factor, RING1B. This disruption leads to the degradation of BMI-1 and a subsequent decrease in the self-renewal capacity of cancer stem cells. This compound has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of BMI-1 and other stem cell markers in cancer cells, which is thought to be due to its ability to inhibit the self-renewal capacity of cancer stem cells. This compound has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins. In addition, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have anti-cancer properties in a variety of cancer cell lines and animal models. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents. In addition, further research is needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound is a promising candidate for the development of new anti-cancer therapies, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 1-pyridin-3-ylsulfonyl chloride with piperidine-4-carboxamide. This is followed by the reaction of the resulting intermediate with 1,3-thiazol-4-ylmethylamine to form this compound. The overall yield of this process is around 20%, which makes it a relatively efficient method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been the subject of extensive scientific research due to its potential anti-cancer properties. It has been shown to inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. This inhibition leads to a decrease in the self-renewal capacity of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. This compound has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models.
Eigenschaften
IUPAC Name |
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-15(17-8-13-10-23-11-18-13)12-3-6-19(7-4-12)24(21,22)14-2-1-5-16-9-14/h1-2,5,9-12H,3-4,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBHUASRKCBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CSC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

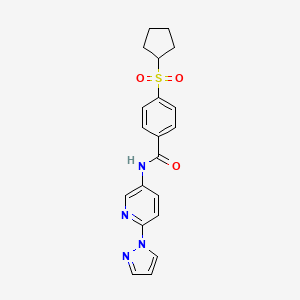
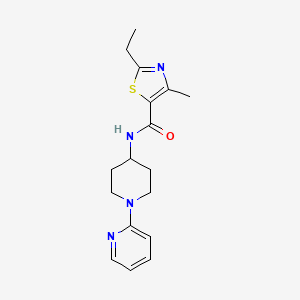
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536306.png)
![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536314.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7536321.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7536326.png)
![(E)-3-(9-ethylcarbazol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B7536331.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)piperidine-1-carboxamide](/img/structure/B7536363.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(3-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7536377.png)
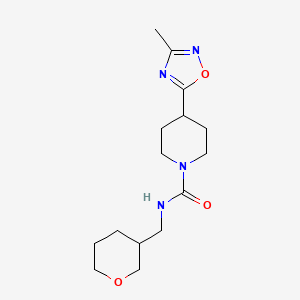
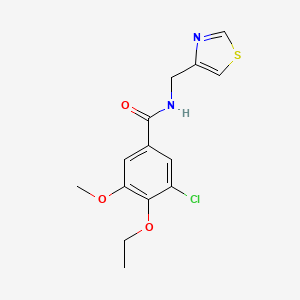
![N~1~-{4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7536391.png)